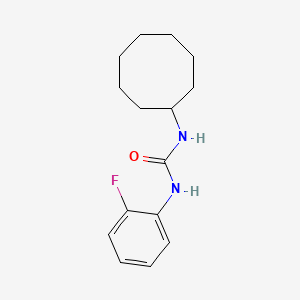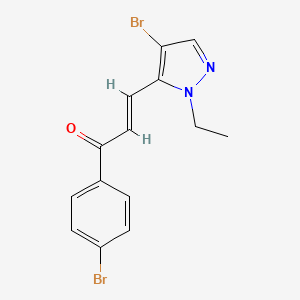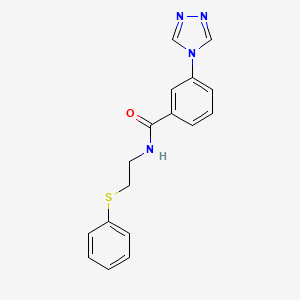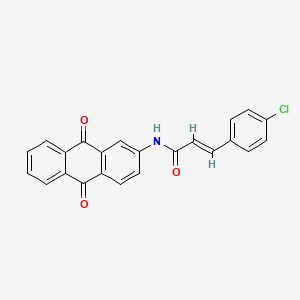![molecular formula C18H25NO4 B5335763 ethyl 1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5335763.png)
ethyl 1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinecarboxylate is a synthetic organic compound with the molecular formula C18H25NO4 This compound is characterized by a piperidine ring substituted with an ethyl ester and a 4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinecarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the 4-Methoxyphenyl Group: This step involves the acylation of the piperidine ring with 4-methoxyphenylpropanoic acid or its derivatives under acidic or basic conditions.
Esterification: The final step is the esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Various substituted piperidine or aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinecarboxylate can be compared with other similar compounds such as:
Methyl 3-(4-methoxyphenyl)propanoate: Similar in structure but lacks the piperidine ring.
Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate: Contains a similar aromatic group but differs in the aliphatic chain and functional groups.
4-Methoxyphenylacetic acid: Shares the aromatic methoxy group but has a simpler structure.
The uniqueness of this compound lies in its combination of the piperidine ring and the 4-methoxyphenyl group, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
ethyl 1-[3-(4-methoxyphenyl)propanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-3-23-18(21)15-10-12-19(13-11-15)17(20)9-6-14-4-7-16(22-2)8-5-14/h4-5,7-8,15H,3,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLNIOMFITGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-methylphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B5335683.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5335692.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
![N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5335712.png)

![4-[(1-benzyl-1H-tetrazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5335724.png)

![2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5335731.png)

![ethyl 7-methyl-5-(4-methylphenyl)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5335747.png)
![3-{[2-(Difluoromethoxy)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5335752.png)
![(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5335768.png)

